molecular formula C8H8ClNO4S B2501565 2-(4-nitrophenyl)ethanesulfonyl Chloride CAS No. 80259-15-0

2-(4-nitrophenyl)ethanesulfonyl Chloride

Cat. No.: B2501565
CAS No.: 80259-15-0
M. Wt: 249.67
InChI Key: LCUFMYFBIXFCMV-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

2-(4-Nitrophenyl)ethanesulfonyl chloride (CAS No. 80259-15-0) is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound possesses a nitrophenyl group, which can significantly influence its reactivity and interactions with biological targets. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and pharmacology.

This compound is characterized by its sulfonyl chloride functional group, which makes it reactive towards nucleophiles. This reactivity is crucial for its role in synthesizing various biologically active compounds.

PropertyValue
Molecular FormulaC8_{8}H8_{8}ClN1_{1}O3_{3}S1_{1}
Molecular Weight233.67 g/mol
AppearanceYellow crystalline solid
SolubilitySoluble in organic solvents
ReactivityWater-reactive

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives, which have been studied for their pharmacological properties.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds with active site residues, altering enzymatic activity.
  • Protein Modification: It can modify protein structures, impacting their function and stability.
  • Cell Signaling Interference: By interacting with cell surface receptors, it may modulate signaling pathways involved in inflammation and cell proliferation.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain synthesized sulfonamide derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways.

CompoundIC50_{50} (µM)Cancer Cell Line
Sulfonamide Derivative A1.59 ± 0.11MCF-7
Sulfonamide Derivative B0.81 ± 0.08TET21N

These findings suggest that modifications to the nitrophenyl group can enhance biological activity against specific cancer types.

Anti-inflammatory Effects

In a study evaluating anti-inflammatory properties, compounds derived from this compound were tested for their ability to inhibit cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundIL-6 Reduction (%)TNF-α Reduction (%)
Compound 197570
Compound 208065

These results demonstrate the potential of these compounds as therapeutic agents for inflammatory diseases.

Case Studies

  • Study on Anticancer Activity:
    A series of sulfonamide derivatives were synthesized from this compound and evaluated against various cancer cell lines. The study reported enhanced cytotoxicity correlated with structural modifications, particularly in the nitrophenyl moiety, leading to increased apoptosis rates.
  • Evaluation of Anti-inflammatory Properties:
    Another study focused on the anti-inflammatory effects of synthesized compounds derived from this sulfonamide. The results indicated significant reductions in pro-inflammatory cytokines, suggesting a mechanism involving the inhibition of NF-κB signaling pathways.

Properties

IUPAC Name

2-(4-nitrophenyl)ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-15(13,14)6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUFMYFBIXFCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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